molecular formula C23H22O5 B5244167 Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate

Cat. No.: B5244167
M. Wt: 378.4 g/mol
InChI Key: WOFUSXOHWMKKMC-UHFFFAOYSA-N
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Description

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate is a synthetic benzo[c]chromen derivative characterized by a bicyclic chromen scaffold fused with a partially hydrogenated benzene ring. The compound features a 6-oxo group on the chromen system, an ethoxy ester, and a phenyl-substituted acetoxy moiety at position 3 of the benzo[c]chromen core.

Properties

IUPAC Name

ethyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-2-26-23(25)21(15-8-4-3-5-9-15)27-16-12-13-18-17-10-6-7-11-19(17)22(24)28-20(18)14-16/h3-5,8-9,12-14,21H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFUSXOHWMKKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate typically involves multiple steps. One common method includes the reaction of o-benzyl-protected phenols with sulfonium salts, followed by a photocatalytically triggered single-electron transfer to form an aryl radical. This radical undergoes cyclization and subsequent ring expansion to yield the desired tricyclic system .

Industrial Production Methods

the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate Ethyl ester, phenyl-acetoxy C23H22O5 378.43 (calculated) Phenyl group enhances lipophilicity; ethyl ester improves stability. N/A
Benzyl-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-acetate Benzyl ester C22H20O5 364.13 Benzyl group increases aromaticity; observed in plant extracts.
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide Chloro, acetamide C15H14ClNO4 307.73 Chlorine atom enhances electronegativity; acetamide promotes hydrogen bonding.
N-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)-4-bromobenzenesulfonamide 4-Bromo-sulfonamide C19H17BrNO4S 434.01 Sulfonamide group confers fungicidal activity.
[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid Acetic acid C15H14O5 274.28 Free carboxylic acid enables salt formation; used as a synthetic intermediate.
Methyl ((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate Methyl ester, 4-methyl C16H16O5 288.30 Methyl group reduces steric hindrance; lower molecular weight improves solubility.

Key Differences and Implications

Benzyl derivatives are noted in plant metabolite studies . Halogenated Derivatives: Chloro () and bromo () substituents improve electrophilicity, aiding in covalent interactions with biological targets. The 4-bromo-sulfonamide analog () exhibits fungicidal activity, suggesting halogenation as a strategy for drug design . Amide vs. Ester: Acetamide derivatives () prioritize hydrogen-bonding interactions, while esters (e.g., ethyl, methyl) balance stability and hydrolysis rates .

Synthetic Accessibility: Condensation reactions (e.g., cyclohexanone derivatives with aromatic alcohols) are common for benzo[c]chromen synthesis . The acetic acid derivative () serves as a precursor for esterification or amidation .

Natural Occurrence: Benzyl- and acetic acid derivatives are identified in plant extracts, linking them to natural product biosynthesis pathways .

Q & A

Q. What are the key synthetic pathways for Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Core benzochromene formation : Cyclization of substituted phenolic precursors under acidic or basic conditions.
  • Etherification : Introduction of the ethoxy and phenylacetate groups via nucleophilic substitution or coupling reactions. Key intermediates are monitored using thin-layer chromatography (TLC) to assess reaction completion .
  • Esterification : Ethyl ester formation under reflux with anhydrous ethanol and catalytic acid.

Q. Critical Parameters :

StepTemperature RangeReaction TimeYield Optimization Strategy
Cyclization80–120°C6–12 hrsUse of inert atmosphere to prevent oxidation
EtherificationRT–60°C2–4 hrsExcess alkylating agent (e.g., ethyl bromoacetate)
Esterification70–90°C4–8 hrsDean-Stark trap for water removal

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional parameters. For example, the tetrahydrobenzo[c]chromen core shows bond lengths of 1.45–1.52 Å for C–O ether linkages .
  • Spectroscopy :
    • NMR : 1^1H NMR reveals aromatic protons (δ 6.8–7.4 ppm) and ester carbonyl signals (δ 170–175 ppm in 13^{13}C NMR) .
    • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 365.17) .

Advanced Research Questions

Q. How do substituents on the benzochromene core influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

Methodological Answer:

  • SAR Insights :
    • The 6-oxo group enhances hydrogen bonding with targets (e.g., enzymes like steroid sulfatase), as shown in analogues with IC50_{50} values < 1 µM .
    • Phenylacetate moiety : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
  • Contradictions :
    • Some studies report anti-inflammatory activity for 3-oxy derivatives, while others note reduced efficacy due to steric hindrance from bulky substituents .

Q. Comparative Bioactivity Table :

DerivativeSubstituentTarget Activity (IC50_{50})Reference
Parent compound3-Oxy, phenylacetateSteroid sulfatase: 0.8 µM
4-Methoxy analogue4-OCH3_3Antioxidant: 12.5 µM
Chlorinated variant2-Cl, 4-Cl-benzylAnticancer: 5.2 µM (HeLa)

Q. What computational methods are used to predict reactivity and optimize geometry for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimizes ground-state geometry using B3LYP/6-31G(d) basis sets. Key findings:
    • The 6-oxo group has a partial charge of -0.45, making it a nucleophilic hotspot .
    • Dihedral angles between the chromene and phenylacetate groups range from 15–25°, affecting conformational stability .
  • Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., FAAH enzyme), revealing hydrogen bonds with residues like Ser241 and hydrophobic interactions with Phe432 .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

Methodological Answer:

  • Case Study : A reported [M+H]+^+ at m/z 365.17 (HRMS) may conflict with NMR integration ratios if impurities exist.
  • Resolution Strategies :
    • 2D NMR : HSQC and HMBC correlate 1^1H and 13^{13}C signals to confirm connectivity .
    • LC-MS/MS : Fragmentation patterns distinguish between isobaric compounds (e.g., m/z 298.08 for a de-esterified product ).
    • Elemental Analysis : Validates empirical formula (e.g., C21_{21}H20_{20}O5_5) with <0.3% error margin .

Q. What role does crystallography play in understanding intermolecular interactions in solid-state forms?

Methodological Answer:

  • SHELX Refinement : Resolves packing motifs (e.g., π-π stacking between benzochromene cores at 3.8 Å spacing) and hydrogen-bonding networks involving the 6-oxo group .
  • Polymorphism Screening : Identifies stable forms via solvent-drop grinding. For example, Form I (monoclinic, P21_1/c) exhibits higher thermal stability (TGA onset: 220°C) than Form II (orthorhombic, Pbca) .

Q. How can reaction yields be improved in large-scale syntheses?

Methodological Answer:

  • Process Optimization :
    • Microwave-assisted synthesis : Reduces cyclization time from 12 hrs to 2 hrs with 85% yield .
    • Catalysis : Pd/C or Ni catalysts enhance coupling efficiency (e.g., Suzuki-Miyaura for aryl ether formation) .
  • Purification : Flash chromatography (hexane:EtOAc gradients) achieves >95% purity, avoiding silica gel degradation observed with acidic mobile phases .

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